Einecs 299-554-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981, assigning unique identifiers such as EINECS 299-554-6. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) mandate the evaluation of EINECS substances for safety and environmental impact, often relying on computational methods to fill data gaps .

This compound, like other entries, requires comparative analysis with structurally or functionally analogous compounds to predict properties such as toxicity, bioavailability, and environmental persistence. This approach aligns with the Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) methodologies, which leverage similarity metrics and labeled datasets to infer untested chemical behaviors .

Properties

CAS No. |

93892-68-3 |

|---|---|

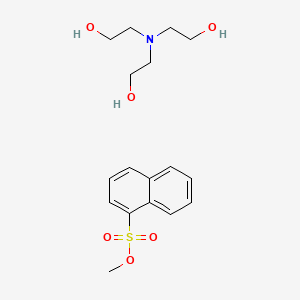

Molecular Formula |

C17H25NO6S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;methyl naphthalene-1-sulfonate |

InChI |

InChI=1S/C11H10O3S.C6H15NO3/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;8-4-1-7(2-5-9)3-6-10/h2-8H,1H3;8-10H,1-6H2 |

InChI Key |

DNHFPSUVVSQJGF-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

Chemical reactions involve bond breaking and forming between reactants to produce new substances. For example, in combustion reactions like methane burning, reactants (methane and oxygen) undergo bond dissociation to form products (carbon dioxide and water) while conserving mass . This principle applies broadly to organic and inorganic compounds.

Cross-Coupling Reactions

Samarium(II) iodide (SmI₂) mediates radical-based cross-couplings, enabling carbon-carbon bond formation. Examples include:

-

Ketyl radical-alkene coupling : SmI₂ reduces carbonyl compounds (e.g., ketones, aldehydes) to radical intermediates, which then react with alkenes or alkynes to form γ-hydroxy carbonyl derivatives .

-

Cyclization mechanisms : Intramolecular reactions of enones with ketyl radicals produce cyclic products (e.g., cyclopentanols, cyclopropanols) via 5- or 6-endo-trig cyclizations .

Table 1: SmI₂-Mediated Cross-Coupling Outcomes

| Reaction Type | Key Features | Example Products |

|---|---|---|

| Ketyl-alkene coupling | Stereoselective, forms γ-hydroxy carbonyls | Cyclopropanols, cyclopentanols |

| Enone coupling | Generates complex ring systems (4–8 members) | Tricyclic cores, lactones |

Environmental Fate and Reactivity

PFAS compounds (e.g., perfluoroalkyl acids) exhibit low reactivity due to their strong C-F bonds but may undergo hydrolysis under extreme conditions (e.g., high pH) . Solubility and vapor pressure data are critical for predicting environmental behavior:

-

Solubility : PFAS exhibit varying solubility in water (e.g., 974 mg/L for 4:2 FTOH) .

-

Vapor pressure : Low values (e.g., -7 mmHg for chlordecone) indicate limited volatility .

Naphthalene (C₁₀H₈)

Naphthalene, a polycyclic aromatic hydrocarbon, reacts via:

-

Combustion : In air, it forms CO₂ and H₂O, with a heat of combustion of 40.8 kJ/g .

-

Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to produce phthalic acid .

Table 2: Naphthalene Reaction Properties

| Property | Value/Description |

|---|---|

| Odor Threshold | 0.0095–0.64 mmHg |

| Flash Point | 79–81°C |

| GHS Classification | Flammable, toxic, carcinogenic |

Chlordecone (C₁₀Cl₁₀O)

This insecticide undergoes:

Data Gaps and Limitations

Scientific Research Applications

Einecs 299-554-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a precursor for drug development. Industrial applications might include its use in the production of polymers, coatings, or other chemical products.

Mechanism of Action

The mechanism of action of Einecs 299-554-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs of EINECS 299-554-6 are identified using Tanimoto similarity scores based on PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs, enabling extrapolation of toxicological and physicochemical data from labeled reference substances (e.g., REACH Annex VI compounds) to unlabeled EINECS entries . For example:

- Network Analysis : A study demonstrated that 1,387 labeled chemicals could cover 33,000 EINECS compounds through structural similarity, highlighting the efficiency of this approach .

Physicochemical Properties

Physicochemical properties such as hydrophobicity (log Kow), molecular weight, and reactivity are critical for predicting environmental fate and bioavailability. Computational tools like EPISuite and RASAR models compare these properties across analogs:

- ERGO vs. EINECS : A comparison of 28 ERGO reference substances with 56,703 EINECS compounds revealed significant overlap in bioavailability-related properties, suggesting shared behaviors among structurally similar chemicals .

Toxicological Profiles

QSAR models predict acute toxicity by correlating molecular descriptors (e.g., log Kow) with experimental data. For instance:

- Chlorinated Alkanes and Organothiophosphates: QSAR models for these classes achieved reliable toxicity predictions (e.g., LC50 for fish) using hydrophobicity data, covering 0.7% of EINECS chemicals .

- Substituted Mononitrobenzenes: A QSAR advisory tool was developed to predict toxicity across five organisms, demonstrating how similarity-based models reduce reliance on animal testing .

Data Tables and Research Findings

Table 1: Comparative Analysis of this compound and Analogous Compounds

Table 2: Coverage of EINECS Chemicals via Similarity Approaches

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of EINECS 299-554-6 for experimental validation?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to characterize the compound. For purity assessment, combine elemental analysis with differential scanning calorimetry (DSC). Ensure reproducibility by documenting instrument parameters (e.g., solvent, temperature) and comparing results with literature benchmarks .

Q. What are the standard protocols for handling this compound in laboratory settings to ensure safety and data reliability?

- Methodological Answer : Follow OSHA and ACS guidelines for chemical storage (e.g., inert atmosphere, temperature control). Conduct risk assessments using Safety Data Sheets (SDS) and implement controls like fume hoods. Validate handling protocols via pilot experiments to minimize contamination risks .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Employ LC-MS/MS for high sensitivity in biological samples, or ICP-OES for trace metal analysis. Validate methods using spike-and-recovery experiments and calibration curves with ≥3 replicates. Cross-check results with orthogonal techniques (e.g., fluorescence spectroscopy) .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for this compound to improve yield while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., catalyst concentration, temperature). Apply response surface methodology (RSM) to model interactions. Characterize byproducts via tandem mass spectrometry and adjust reaction conditions iteratively .

Q. What strategies resolve contradictions in thermodynamic data (e.g., solubility, stability) reported for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify methodological inconsistencies (e.g., solvent polarity, measurement techniques). Replicate experiments under standardized conditions and apply statistical tests (ANOVA, t-test) to assess variability. Publish null results to clarify uncertainties .

Q. How can computational models predict the reactivity of this compound in novel chemical environments?

- Methodological Answer : Develop QSAR models using software like Gaussian or COMSOL. Validate predictions against experimental kinetics data (e.g., rate constants). Incorporate solvent effects via continuum solvation models and refine parameters using sensitivity analysis .

Q. What methodologies validate the ecological impact of this compound in longitudinal environmental studies?

- Methodological Answer : Deploy microcosm/mesocosm experiments to simulate ecosystems. Use LC50/EC50 assays for acute toxicity and population modeling for chronic effects. Apply metabolomics to assess sublethal impacts on indicator species (e.g., Daphnia magna) .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data, code, and instrument calibration logs in supplementary materials. Use electronic lab notebooks (ELNs) with timestamped entries and version control .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50 values with 95% confidence intervals. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality .

Tables for Reference

| Parameter | Recommended Technique | Validation Method |

|---|---|---|

| Purity | HPLC with UV detection | Spike recovery (≥98% accuracy) |

| Stability | Accelerated aging studies | Arrhenius kinetics modeling |

| Environmental Persistence | OECD 301 biodegradation test | LC-MS/MS quantification in sludge |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.